4-Ureido-butyric acid
Description
Contextualization within Organic Chemistry and Biochemistry
4-Ureido-butyric acid is an organic compound classified as an organooxygen and organonitrogen compound. nih.gov It is a derivative of butyric acid and is considered a gamma-amino acid derivative. nih.govcymitquimica.com In the field of organic chemistry, it serves as a useful building block in the synthesis of various chemical intermediates and pharmaceuticals. cymitquimica.comlookchem.com Its structure, featuring both a carboxylic acid and a ureido group, makes it a versatile precursor for creating more complex molecules. ontosight.ai
From a biochemical perspective, this compound is recognized as a biologically active chemical compound. cymitquimica.com It is considered a biochemical intermediate, particularly relevant in metabolic studies. cymitquimica.comcymitquimica.com Its presence and formation within biological systems underscore its role in various metabolic pathways. cymitquimica.com
Nomenclature and Structural Basis for Academic Inquiry
The systematic IUPAC name for this compound is 4-(carbamoylamino)butanoic acid. nih.gov It is also commonly known by several synonyms, including 4-ureidobutanoic acid and N-carbamoyl-γ-aminobutyric acid. nih.govontosight.airesearchgate.net
The structure of this compound consists of a four-carbon butanoic acid backbone with a ureido group (–NH–CO–NH₂) attached to the terminal, or fourth, carbon. ontosight.ai This unique structure, containing both a hydrogen-donating and accepting ureido group and a acidic carboxyl group, allows it to participate in various non-covalent interactions, such as hydrogen bonding. cymitquimica.comontosight.ai These interactions are fundamental to its reactivity and its potential to engage with biological targets like enzymes. cymitquimica.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-(carbamoylamino)butanoic acid nih.gov |
| Molecular Formula | C₅H₁₀N₂O₃ nih.govscbt.com |
| Molecular Weight | ~146.14 g/mol cymitquimica.comscbt.com |
| CAS Number | 2609-10-1 nih.govscbt.com |
| Appearance | White to off-white solid cymitquimica.com |
| Solubility | Soluble in water cymitquimica.comlookchem.com |
Fundamental Significance in Biological Systems Research
The fundamental significance of this compound in research stems from its role as a metabolite and its structural relationship to key biological molecules. It is known to be a metabolite formed from butyric acid and has been detected in human biospecimens such as blood and urine. cymitquimica.comhmdb.ca
Research indicates its involvement as an intermediate in the metabolism of certain amino acids. ontosight.ai Specifically, it is implicated in the catabolism of arginine and the urea (B33335) cycle. ontosight.ai Furthermore, its identity as N-carbamoyl-γ-aminobutyric acid (N-carbamoyl-GABA) positions it as a structural analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. researchgate.netontosight.ai This relationship suggests a potential, though still largely unexplored, role in neurological processes.
The compound's potential as a biochemical intermediate has drawn interest in its use for studying metabolic pathways and in drug development. cymitquimica.comontosight.ai However, it is important to note that while its structural characteristics suggest potential for significant biological activity, its specific functions and interactions within biological systems are not yet extensively documented, highlighting the need for further scientific investigation. ontosight.ai
Table 2: Biological Roles and Research Areas of this compound
| Area of Significance | Description |
|---|---|
| Metabolism | An intermediate in the metabolism of butyric acid and amino acids like arginine. cymitquimica.comontosight.ai |
| Biosynthesis | Involved in the urea cycle. ontosight.ai |
| Neurobiology | A structural analog of the neurotransmitter GABA. researchgate.net |
| Biochemical Research | Used as a tool to study enzyme kinetics and metabolic pathways. cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(carbamoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-5(10)7-3-1-2-4(8)9/h1-3H2,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWIMMLQKHPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364456 | |
| Record name | 4-Ureido-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2609-10-1 | |
| Record name | 4-Ureido-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2609-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Metabolic and Biogenetic Pathways of 4 Ureido Butyric Acid
Biogenesis from Butyric Acid Metabolism
The biogenesis of 4-ureido-butyric acid is intrinsically linked to the metabolism of butyric acid, a short-chain fatty acid produced by gut microbiota and involved in energy metabolism. wikipedia.org While a direct, single-step conversion is not established, the pathway likely proceeds through the formation of key intermediates.
Enzymatic Transformations Leading to this compound
The formation of this compound is a multi-step enzymatic process. A plausible pathway involves the initial conversion of butyric acid to its activated form, butyryl-CoA. wikipedia.org This is followed by a series of reactions that introduce an amino group at the gamma-position, leading to the formation of 4-aminobutanoic acid (GABA). wikipedia.orgaltmeyers.org The final step involves the addition of a ureido group.
One proposed route for the biogenesis initiates with intermediates of butyric acid metabolism, which are then channeled towards the synthesis of GABA. wikipedia.orgnih.gov GABA, a significant inhibitory neurotransmitter in the mammalian central nervous system, is primarily synthesized from glutamate (B1630785) via glutamate decarboxylase. nih.govfrontiersin.org However, alternative pathways for GABA synthesis exist, including from putrescine. wikipedia.org
The crucial step in the formation of this compound is the ureidation of the gamma-amino group of GABA. This reaction likely involves carbamoyl (B1232498) phosphate (B84403), a key metabolite in the urea (B33335) cycle, which donates the carbamoyl group. nih.govwikipedia.orgnih.gov The enzyme responsible for this transformation is likely a type of N-carbamoyltransferase. This connection to the urea cycle highlights a fascinating link between fatty acid metabolism and nitrogen disposal pathways. nih.govontosight.ai
Precursor Identification and Elucidation of Metabolic Routes
The primary precursor for the butyric acid backbone is butyrate (B1204436) itself, a product of microbial fermentation in the gut. wikipedia.org The nitrogen and the carbonyl group of the ureido moiety are likely derived from carbamoyl phosphate, which is synthesized from ammonia (B1221849) and bicarbonate in a reaction catalyzed by carbamoyl phosphate synthetase. wikipedia.orglibretexts.org
The key metabolic intermediate connecting butyric acid metabolism to this compound is 4-aminobutanoic acid (GABA). wikipedia.orgfrontiersin.org The metabolic route can be summarized as follows:
Butyric Acid Activation: Butyric acid is converted to butyryl-CoA.
Conversion to GABA: Butyryl-CoA undergoes a series of enzymatic reactions, including potential amination steps, to form GABA. One possible route involves the conversion of butyrate to succinate, which can then enter the GABA shunt. wikipedia.org
Ureidation of GABA: GABA is subsequently ureidated using carbamoyl phosphate to yield this compound. nih.gov
Biosynthetic Analogues and Related Metabolic Intermediates
The metabolic pathways involving ureido-containing compounds are not limited to this compound. Several analogous structures exist, primarily as intermediates in the catabolism of pyrimidine (B1678525) bases. These analogues share the common feature of a ureido group attached to an aliphatic acid backbone.
| Compound Name | Precursor | Metabolic Pathway |
| 3-Ureidopropionic acid | Uracil (B121893) | Pyrimidine Catabolism |
| β-Ureidoisobutyric acid | Thymine | Pyrimidine Catabolism |
| N-Carbamoyl-β-alanine | Dihydrouracil | Pyrimidine Catabolism |
| N-Carbamoyl-aspartate | Aspartate & Carbamoyl phosphate | Pyrimidine Biosynthesis |
These biosynthetic analogues, particularly 3-ureidopropionic acid and β-ureidoisobutyric acid, are formed during the breakdown of the pyrimidine rings of uracil and thymine, respectively. wiley.comnih.gov Their formation is catalyzed by the enzyme dihydropyrimidinase. frontiersin.orgwiley.com The study of these analogues provides valuable insights into the broader family of enzymes that recognize and process ureido-containing substrates.
Catabolic Pathways and Biochemical Fate in Biological Systems
The breakdown of this compound is essential for recycling its constituent parts and preventing their accumulation. The catabolic pathway mirrors the reverse of its biogenesis, primarily involving the cleavage of the ureido linkage.
Enzymatic Hydrolysis of Ureido Linkages
The key catabolic step is the enzymatic hydrolysis of the ureido bond in this compound. This reaction is catalyzed by a class of enzymes known as amidohydrolases. Specifically, enzymes with β-ureidopropionase activity have been shown to act on N-carbamoyl-γ-aminobutyric acid (4-ureidobutyric acid). nih.govnih.gov One such enzyme, N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58, has demonstrated the ability to hydrolyze a range of N-carbamoyl-amino acids, including 4-ureidobutyric acid. nih.gov
This hydrolysis reaction breaks the C-N bond of the ureido group, releasing 4-aminobutanoic acid (GABA) and carbamate (B1207046). The carbamate spontaneously decomposes into carbon dioxide and ammonia.
Degradation Products and Their Metabolic Integration
The primary degradation products of this compound are:
4-Aminobutanoic acid (GABA): This versatile molecule can be further metabolized. In many organisms, GABA is converted to succinic semialdehyde by GABA transaminase. wikipedia.org Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase to succinate, which is a key intermediate of the citric acid cycle. wikipedia.orgwiley.com This integration allows the carbon skeleton of the original butyric acid to be utilized for energy production or biosynthesis.
Ammonia (from carbamate): The released ammonia can be re-assimilated into amino acids or enter the urea cycle for excretion, depending on the organism's metabolic needs. nih.govwikipedia.org
Carbon Dioxide (from carbamate): This is a common metabolic byproduct and is typically released from the cell.
The catabolism of this compound thus represents a mechanism for recovering both the carbon backbone derived from butyrate and the nitrogen from the ureido group, integrating them back into central metabolic pathways.
Interplay with Central Metabolic Networks and Amino Acid Metabolism
This compound's metabolic pathways are closely integrated with central metabolic networks, primarily through its connections to amino acid metabolism and the urea cycle. This interplay ensures that the carbon and nitrogen from various sources can be efficiently processed and redistributed according to the cell's needs.
The biogenesis of this compound is linked to the metabolism of the amino acid arginine and the urea cycle. One proposed pathway involves the enzymatic action of argininosuccinase on argininosuccinate (B1211890), a key intermediate in the urea cycle. ontosight.ai While the primary role of argininosuccinase is to cleave argininosuccinate into arginine and fumarate (B1241708), an alternative reaction can lead to the formation of this compound. ontosight.ai This connection firmly places the compound at a crossroads with the urea cycle, a critical pathway for the detoxification of ammonia produced from amino acid catabolism. wikipedia.orgnumberanalytics.com The fumarate produced in the main urea cycle reaction directly enters the Tricarboxylic Acid (TCA) cycle, a cornerstone of central metabolism, highlighting a direct link between these pathways. numberanalytics.com
Furthermore, the degradation of this compound, chemically named N-carbamoyl-γ-aminobutyric acid, can be catalyzed by enzymes such as N-carbamoyl-β-alanine amidohydrolase (also known as β-ureidopropionase). nih.gov This enzyme hydrolyzes the compound, although it shows greater efficiency with other substrates like N-carbamoyl-β-alanine. nih.gov The catabolism of this compound yields products that can enter central metabolic pathways. For instance, its degradation can produce γ-aminobutyric acid (GABA), a significant neurotransmitter which can be further metabolized to succinate, another TCA cycle intermediate. ontosight.ai
The metabolism of this compound is also tied to pyrimidine degradation. The reductive pathway of pyrimidine catabolism generates N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid, which are structurally related to this compound. nih.govresearchgate.net The enzymes involved in this pathway, such as β-ureidopropionase, demonstrate a capacity to act on a range of N-carbamoyl-amino acids, including this compound. nih.govmdpi.com
Microbial metabolism within the gut has also been identified as a contributor to the body's pool of this compound. researchgate.netudl.cat Gut microbiota are involved in the metabolism of amino acids like arginine and proline, and these processes can lead to the formation of various metabolites, including this compound. researchgate.netudl.cat
The following data tables summarize the key research findings on the enzymes and metabolic links of this compound.
| Enzyme | Substrate(s) | Product(s) of Relevance to this compound | Metabolic Pathway Connection |
| Argininosuccinase | Argininosuccinate | This compound (alternative product) | Urea Cycle, Arginine Metabolism |
| N-Carbamoyl-β-alanine amidohydrolase (β-ureidopropionase) | This compound (N-carbamoyl-γ-aminobutyric acid) | γ-Aminobutyric acid (GABA), CO₂, NH₃ | Pyrimidine Degradation, Amino Acid Metabolism |
| Precursor Metabolite | Metabolic Source Pathway | Resulting Compound/Intermediate Related to this compound |
| Argininosuccinate | Urea Cycle | This compound |
| Arginine | Amino Acid Metabolism | Precursor to Urea Cycle intermediates leading to this compound |
| Pyrimidines (Uracil, Thymine) | Pyrimidine Degradation | Structural analogs (N-carbamoyl-β-alanine) processed by related enzymes |
Molecular Mechanisms and Biochemical Interactions of 4 Ureido Butyric Acid
Mechanisms of Interaction with Biomacromolecules
The interactions of 4-ureido-butyric acid with biomacromolecules are predicated on its chemical structure, which allows for various non-covalent interactions such as hydrogen bonding. These interactions are fundamental to its potential to engage with biological targets like enzymes and receptors.
Enzyme-Ligand Binding and Allosteric Modulation
As a structural analog of GABA, it is hypothesized that this compound could interact with GABA receptors. GABA receptors are broadly classified into two main types: GABA-A receptors, which are ionotropic chloride channels, and GABA-B receptors, which are metabotropic G-protein coupled receptors.
Allosteric modulation involves the binding of a ligand to a site on the protein distinct from the primary active site, thereby altering the protein's conformation and activity. Many drugs, such as benzodiazepines and barbiturates, act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA. wikipedia.orgwikipedia.org It is plausible that this compound could exhibit similar modulatory effects, potentially binding to an allosteric site on GABA receptors or related enzymes. The ureido group, with its hydrogen bond donors and acceptors, could play a crucial role in such interactions.
Protein-Target Interactions Beyond Enzyme Active Sites
Beyond active or allosteric sites on enzymes and receptors, small molecules can interact with other proteins, such as transport proteins in the blood like albumin. This binding is typically reversible and non-specific. The extent of this protein binding can influence the molecule's bioavailability and disposition in a biological system. nih.gov The carboxylic acid moiety of this compound suggests it could bind to the acidic drug binding sites on albumin. nih.gov
The interaction of small molecules with proteins is often driven by a combination of forces, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions. nih.gov The combination of a hydrophobic carbon chain and polar functional groups in this compound allows for such multifaceted interactions.
Influence on Biochemical Reaction Kinetics
The presence of this compound could potentially influence the kinetics of various biochemical reactions, particularly those involving enzymes that recognize GABA or similar structures as substrates or modulators.
Enzyme Inhibition and Activation Profiles
Enzyme inhibitors are molecules that decrease the rate of an enzyme-catalyzed reaction. Inhibition can be competitive, non-competitive, or mixed, each affecting the enzyme's kinetic parameters differently. Given its structure, this compound could potentially act as an inhibitor for enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T). patsnap.com GABA-T is responsible for the degradation of GABA. patsnap.com Inhibition of this enzyme would lead to increased levels of GABAergic activity.
A hypothetical enzyme inhibition profile for a compound like this compound is detailed in the table below, illustrating the potential effects on key kinetic parameters.
| Inhibition Type | Description | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. | No change | Increases |
| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. | Decreases | No change |
| Mixed | Inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. | Decreases | Varies |
Modulation of Substrate Turnover Rates
The substrate turnover rate, often represented by kcat, is the number of substrate molecules converted to product per enzyme molecule per unit of time. By binding to an enzyme, an inhibitor or activator can significantly alter this rate. If this compound were to act as an enzyme inhibitor, it would decrease the effective kcat of the reaction. For instance, a mixed-type inhibitor decreases the maximum velocity (Vmax) of a reaction, which is directly proportional to kcat. nih.gov
Participation in Chemical and Biochemical Reaction Schemes
The biochemical pathways of this compound are intrinsically linked to the metabolism of butyric acid and GABA.
One plausible biogenetic pathway involves the metabolism of butyric acid, a short-chain fatty acid. This could proceed through the formation of key intermediates, ultimately leading to the addition of a ureido group to a four-carbon backbone.
A key reaction involving this compound is enzymatic hydrolysis. The ureido linkage can be cleaved by certain enzymes, which would break the C-N bond of the ureido group. This hydrolysis reaction would release 4-aminobutanoic acid (GABA) and carbamate (B1207046). The resulting carbamate would then spontaneously decompose into carbon dioxide and ammonia (B1221849).
Another potential reaction mechanism involves the compound forming a protonated version of itself, which can then react with carbamates or heterocycles via an electrophilic substitution reaction. cymitquimica.com
Reactivity with Carbamates and Heterocycles
Specific experimental studies detailing the reactivity of this compound with carbamates and heterocycles are not extensively documented. However, the chemical nature of the ureido group provides a basis for predicting its potential interactions. The ureido group (-NH-CO-NH₂) possesses nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, making it theoretically capable of participating in various reactions.
One potential reaction is an intramolecular cyclization, a common pathway for molecules containing both a ureido group and a carboxylic acid. Under acidic conditions, the terminal amino group of the ureido moiety could potentially attack the carbonyl carbon of the carboxylic acid, or vice versa, leading to the formation of a six-membered heterocyclic ring, a dihydropyrimidinone derivative. This type of reaction is analogous to the well-known Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. nih.govjmchemsci.com
The proposed intramolecular cyclization of this compound is depicted in the following theoretical scheme:
| Reactant | Conditions | Putative Product | Reaction Type |
| This compound | Acid catalysis, Heat | 6-hydroxy-tetrahydro-pyrimidin-4(1H)-one | Intramolecular Cyclization/Condensation |
It is important to note that this is a hypothetical reaction pathway, and experimental validation is required.
Amide and Amine Transfer Processes
The involvement of this compound in amide and amine transfer processes is another area where specific research is sparse. However, the ureido functional group is intrinsically linked to amide chemistry.
A potential mechanism for amide transfer is through a process known as transamidation. In this hypothetical scenario, the ureido group of this compound could serve as a donor of a carbamoyl (B1232498) group (-CONH₂) to an acceptor amine. This reaction would be analogous to the general amine-urea transamidation, which can proceed under certain conditions, often catalyzed by enzymes or specific chemical reagents. This process involves the nucleophilic attack of an amine on the carbonyl carbon of the urea moiety. nih.gov
The general principle of a transamidation reaction involving a ureido compound can be summarized as follows:
| Reactant A | Reactant B (Acceptor) | Product A | Product B | Catalyst/Conditions |
| R-NH-CO-NH₂ (Ureido Compound) | R'-NH₂ (Amine) | R-NH₂ | R'-NH-CO-NH₂ (New Ureido Compound) | Heat, Lewis/Brønsted Acids, or Enzymes |
While this table illustrates the general concept, it is crucial to emphasize that specific kinetic data and detailed research findings for this compound participating in such reactions are not currently available in the reviewed scientific literature.
Furthermore, the potential for this compound to act as an amine donor in transaminase-catalyzed reactions is an interesting but unverified hypothesis. Transaminases typically utilize amino acids with a primary amino group adjacent to a carboxylic acid. While this compound is a gamma-amino acid derivative, the nitrogen is part of a ureido group, which significantly alters its chemical properties compared to a free primary amine. It is therefore unlikely to be a substrate for typical transaminases without prior enzymatic modification, such as hydrolysis of the ureido group to yield GABA.
Synthetic Methodologies and Chemical Biology Approaches for 4 Ureido Butyric Acid Research
Laboratory-Scale Chemical Synthesis of 4-Ureido-butyric Acid
The chemical synthesis of this compound on a laboratory scale primarily relies on the formation of the characteristic ureido moiety through condensation reactions. These methods are adaptable and allow for the preparation of the target molecule from readily available precursors.
Condensation Reactions and Optimized Conditions
The most direct and common laboratory synthesis of this compound involves the reaction of 4-aminobutanoic acid (gamma-aminobutyric acid, GABA) with a source of the carbamoyl (B1232498) group. A prevalent method utilizes the reaction of an amine with urea (B33335) or a cyanate (B1221674) salt.
One established protocol involves the reaction of 4-aminobutanoic acid with urea in an aqueous medium. nih.gov This reaction is typically performed at elevated temperatures, generally between 80-90 °C, to facilitate the formation of the ureido linkage. nih.gov The mechanism is believed to proceed through the decomposition of urea into an isocyanic acid intermediate (HN=C=O) in situ. This highly reactive isocyanate is then attacked by the primary amine of 4-aminobutanoic acid to form the final this compound product. nih.gov An excess of urea is often required to drive the reaction to completion and achieve high conversion rates within a practical timeframe, typically within 10 to 24 hours. nih.gov
Alternatively, potassium cyanate (KOCN) can be used in place of urea. beilstein-journals.org The reaction of an amino acid hydrochloride with KOCN in a mechanochemical (ball-milling) process has been shown to produce ureido derivatives in high yields. beilstein-journals.org This solvent-free approach offers an efficient and environmentally conscious alternative to traditional solution-phase synthesis.
The optimization of these reactions involves controlling parameters such as temperature, reaction time, and the molar ratio of reactants. The table below summarizes typical conditions and findings for the synthesis of ureido compounds from amines.
| Parameter | Condition | Rationale/Outcome |
| Reactants | 4-Aminobutanoic acid and Urea | Urea acts as a non-toxic, inexpensive source of isocyanic acid. nih.gov |
| 4-Aminobutanoic acid and Potassium Cyanate | KOCN is a common reagent for ureido functionalization. beilstein-journals.org | |
| Temperature | 80–90 °C (with Urea) | Facilitates the decomposition of urea to isocyanic acid. nih.gov |
| Reactant Ratio | Excess Urea | Increases reaction rate and drives the equilibrium towards product formation. nih.gov |
| Solvent | Aqueous media or solvent-free (mechanochemical) | Aqueous media is suitable for urea-based synthesis, while mechanochemistry is effective with KOCN. nih.govbeilstein-journals.org |
| pH | Broadly insensitive | The reaction can proceed effectively across a range of pH values. nih.gov |
Stereoselective Synthesis Strategies
This compound itself is an achiral molecule. However, the principles of its synthesis can be extended to the preparation of chiral ureido-carboxylic acids. Stereoselective synthesis would be critical if, for example, a chiral center were introduced into the butyric acid backbone.
While specific stereoselective syntheses for derivatives of this compound are not extensively documented, established methodologies for the asymmetric synthesis of other chiral carboxylic acids could be adapted. researchgate.net One potential strategy would involve the use of a chiral starting material, such as a stereochemically pure amino acid derivative. For instance, if a chiral analogue of 4-aminobutanoic acid were used as the precursor, the resulting ureido-butyric acid derivative would retain that stereochemistry.
Another approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction on a prochiral substrate. Although not directly applied to this compound, research into the stereoselective synthesis of α-hydroxy carboxylic acids using engineered enzymes demonstrates the potential for biocatalysis to achieve high enantiomeric purity. researchgate.net Such enzymatic strategies could theoretically be developed for chiral ureido acids.
Enzymatic and Biocatalytic Synthesis Routes
The use of enzymes for the synthesis of this compound presents a green and highly selective alternative to chemical methods. This approach leverages the catalytic machinery of biological systems to construct the target molecule.
Identification of Ureido-Forming Enzymes
Nature has evolved enzymes capable of forming ureido groups. A key example is found in the biosynthesis of syringolin A, a proteasome inhibitor. The non-ribosomal peptide synthetase (NRPS) enzyme, SylC, is responsible for creating the ureido linkage between two valine residues in this molecule. nih.govresearchgate.net This enzyme utilizes bicarbonate (HCO₃⁻) as the source of the carbonyl group for the ureido moiety. nih.gov The mechanism involves the N-carboxylation of an amino acid tethered to the enzyme, followed by cyclization and condensation with a second amino acid. nih.gov
While SylC itself is specific for its amino acid substrates, it provides a mechanistic blueprint for how ureido-forming enzymes function. The identification of enzymes with broader substrate specificity, potentially accepting 4-aminobutanoic acid, is an active area of research. Another relevant class of enzymes are N-carbamoyl-L-amino-acid hydrolases (N-carbamoylases), which typically catalyze the hydrolysis of N-carbamoyl amino acids. researchgate.netnih.govwikipedia.org Under specific reaction conditions, the reverse reaction—the synthesis of the N-carbamoyl (ureido) group—could potentially be achieved.
| Enzyme Class | Example/Function | Relevance to this compound Synthesis |
| Non-Ribosomal Peptide Synthetase (NRPS) | SylC from Pseudomonas syringae | Catalyzes ureido bond formation between amino acids using bicarbonate. nih.govresearchgate.net |
| N-Carbamoylase | N-carbamoyl-L-amino-acid hydrolase | Catalyzes the reversible hydrolysis of N-carbamoyl amino acids. wikipedia.org |
| Carboxylic Acid Reductase (CAR) | - | Activates carboxylic acids via adenylation, which could potentially react with an amine. nih.gov |
Biotransformation Pathways for this compound Production
Biotransformation pathways for producing this compound would likely involve the enzymatic conversion of a precursor like 4-aminobutanoic acid. Based on the action of enzymes like SylC, a plausible pathway would involve the following steps:
Activation of the Amino Acid : An enzyme could activate 4-aminobutanoic acid. In NRPS systems, this is typically achieved through adenylation at the expense of ATP. nih.gov
Carboxylation : The activated amino group of 4-aminobutanoic acid could be carboxylated using bicarbonate as the carbon source, forming an N-carboxy-4-aminobutanoic acid intermediate. nih.gov
Amidation/Condensation : This intermediate could then be condensed with an amino source, such as ammonia (B1221849), to form the final ureido group.
This pathway mirrors the initial steps of the mechanism proposed for SylC and represents a potential route for whole-cell or cell-free enzymatic production of this compound. nih.gov The development of such a biotransformation process would depend on the discovery or engineering of an enzyme or set of enzymes capable of catalyzing these steps with 4-aminobutanoic acid as the substrate.
Synthesis of Derivatized Probes for Mechanistic Elucidation
To study the biological roles and mechanisms of action of this compound, derivatized versions that can be tracked and quantified are essential. These chemical probes often incorporate isotopic labels for detection by mass spectrometry or radioactive counters, or fluorescent tags for visualization in imaging studies.
The synthesis of these probes would adapt the standard synthetic routes for this compound. For radiolabeling , a common strategy is to incorporate an isotope such as Carbon-14 (¹⁴C) or Tritium (³H). moravek.comwuxiapptec.com A ¹⁴C-labeled probe could be synthesized starting from ¹⁴C-labeled 4-aminobutanoic acid or by using [¹⁴C]urea or [¹⁴C]potassium cyanate in the condensation step. The position of the label can be strategically chosen to track the fate of different parts of the molecule in metabolic studies. wuxiapptec.com
For fluorescent labeling , a fluorescent moiety can be attached to the this compound molecule. Since this compound possesses a carboxylic acid group, this provides a convenient handle for derivatization. Standard methods for labeling carboxylic acids can be employed, such as coupling the carboxyl group with an amine-containing fluorophore using carbodiimide (B86325) chemistry (e.g., with EDAC). thermofisher.com Alternatively, fluorescent probes designed to react with carboxylic acids, such as certain naphthalimide trifluoromethanesulfonates, could be used. thermofisher.com The choice of fluorophore would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and compatibility with the biological system under study. nih.gov
| Probe Type | Synthetic Strategy | Application |
| Radiolabeled | Incorporation of ¹⁴C or ³H via labeled precursors (e.g., [¹⁴C]GABA, [¹⁴C]urea). moravek.comwuxiapptec.com | Tracing metabolic pathways, quantification in biological samples, receptor binding assays. |
| Fluorescently Labeled | Covalent attachment of a fluorophore to the carboxylic acid group via amide bond formation. thermofisher.com | Bioimaging, fluorescence microscopy, flow cytometry to visualize cellular uptake and localization. |
Advanced Analytical and Spectroscopic Characterization in 4 Ureido Butyric Acid Studies
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 4-ureido-butyric acid from complex biological or synthetic matrices and for its precise quantification. The choice of technique is dictated by the compound's physicochemical properties, particularly its high polarity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. However, traditional reversed-phase (RP) chromatography presents challenges due to the compound's poor retention on nonpolar stationary phases. chromatographyonline.com To overcome this, several specialized HPLC approaches can be employed.
One common strategy involves manipulating the mobile phase to suppress the ionization of the analyte, thereby increasing its hydrophobicity and retention on an RP column (e.g., C18). This is typically achieved by acidifying the mobile phase to a pH below the pKa of the carboxylic acid group (around 4-5), ensuring it remains in its neutral, protonated form. sielc.com
A more effective approach for highly polar and hydrophilic compounds is Hydrophilic Interaction Liquid Chromatography (HILIC). merckmillipore.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong solvent, and a gradient is formed by increasing the aqueous component, which elutes the polar analytes. merckmillipore.com Zwitterionic Ion Chromatography (ZIC®-HILIC) columns are particularly well-suited, as they are designed to retain and separate a wide range of polar compounds with high selectivity and reproducibility. merckmillipore.comnestgrp.com
| Parameter | Reversed-Phase HPLC | HILIC |
|---|---|---|
| Stationary Phase (Column) | C18, Polar-Embedded, or Polar-Endcapped | Zwitterionic (e.g., ZIC®-HILIC), Amide, or bare Silica |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acetonitrile (e.g., 95%) |
| Mobile Phase B | Acetonitrile or Methanol | Aqueous Buffer (e.g., 10 mM Ammonium Formate) |
| Elution Mode | Isocratic or Gradient | Gradient (increasing Mobile Phase B) |
| Detection | UV (at low wavelength, ~200-210 nm) or Mass Spectrometry (LC-MS) | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications
Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound's high polarity, stemming from the carboxylic acid and ureido functional groups, makes it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. sigmaaldrich.com Therefore, a chemical modification step known as derivatization is mandatory to increase its volatility and thermal stability. researchgate.netgcms.cz
The most common derivatization strategy for compounds with active hydrogens (found in -COOH, -NH, and -NH2 groups) is silylation. sigmaaldrich.com This process replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comyoutube.com The resulting silylated derivative of this compound is significantly more volatile and less polar, making it suitable for separation on a standard nonpolar GC column and subsequent detection by Flame Ionization Detection (FID) or Mass Spectrometry (MS).
| Step | Procedure | Details |
|---|---|---|
| 1. Sample Preparation | Lyophilization | The aqueous sample is freeze-dried to remove water, which can interfere with the derivatization reaction. |
| 2. Derivatization | Silylation | The dried residue is reacted with a silylating agent (e.g., BSTFA with 1% TMCS or MTBSTFA) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) at elevated temperature (e.g., 60-100 °C). |
| 3. GC Separation | Capillary GC | The derivatized sample is injected onto a nonpolar capillary column (e.g., DB-5ms, HP-5ms). A temperature program is used for elution. |
| 4. MS Detection | Electron Ionization (EI) | The eluted compound is ionized (typically at 70 eV) and the resulting mass spectrum is used for identification and quantification based on characteristic fragment ions. |
Ion Chromatography and Ion Exclusion Chromatography
Ion Chromatography (IC) offers another powerful tool for analyzing ionic and polar species. Given that this compound possesses both acidic (carboxyl) and basic (ureido) functionalities, it can exist as an anion, cation, or zwitterion depending on the pH. This amphoteric nature makes it a candidate for analysis using zwitterionic ion-exchangers. nih.gov These stationary phases contain both positive and negative charges, allowing for unique selectivity based on electrostatic attraction and repulsion. researchgate.netdiva-portal.org This can enable the simultaneous separation of anionic and cationic species in a single run. nih.gov
Alternatively, Ion Exclusion Chromatography (IEC) can be employed. This technique is particularly useful for separating weak acids, like carboxylic acids, from strong inorganic anions. In IEC, a stationary phase with fixed negative charges (a cation exchange resin in the H+ form) is used. Strong acid anions are repelled from the negatively charged resin surface by Donnan exclusion and elute quickly. In contrast, the weakly acidic this compound, being largely in its neutral form when using an acidic eluent, can penetrate the resin pores and is retained, allowing for its separation.
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry reveals the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the three methylene (B1212753) groups of the butyric acid chain would appear as distinct signals. The protons on the carbon adjacent to the carbonyl group (C2) and the protons on the carbon adjacent to the nitrogen (C4) would each appear as triplets, due to splitting by the neighboring C3 methylene protons. The C3 protons would appear as a more complex multiplet (a quintet) as they are split by the protons on both C2 and C4. Signals for the protons of the ureido group (-NH-CO-NH₂) would also be present, though their chemical shift can be variable and they may appear as broad signals.
In the ¹³C NMR spectrum, five distinct carbon signals are expected: one for the carbonyl carbon of the carboxylic acid, three for the individual methylene carbons in the aliphatic chain, and one for the carbonyl carbon of the ureido group.
| ¹H NMR Predictions (in D₂O) | |||
|---|---|---|---|
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H2 (-CH₂-COOH) | ~2.3-2.4 | Triplet (t) | 2H |
| H3 (-CH₂-CH₂-CH₂-) | ~1.8-1.9 | Multiplet (m) / Quintet (quint) | 2H |
| H4 (-CH₂-NH-) | ~3.1-3.2 | Triplet (t) | 2H |
| -NH-CO-NH₂ | Variable (e.g., ~5.5-7.5) | Broad Singlet (br s) | 3H |
| ¹³C NMR Predictions | |||
| Carbon Position | Predicted Chemical Shift (ppm) | ||
| C1 (-COOH) | ~180-182 | ||
| C2 (-CH₂-COOH) | ~35-37 | ||
| C3 (-CH₂-CH₂-CH₂-) | ~26-28 | ||
| C4 (-CH₂-NH-) | ~40-42 | ||
| C5 (-NH-CO-NH₂) | ~160-162 |
Note: Predictions are based on the known structure and reference data for similar compounds like γ-aminobutyric acid. nih.gov Actual shifts may vary based on solvent and pH.
Mass Spectrometry (MS) and Tandem MS Approaches
Mass Spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. wikipedia.org For this compound (C₅H₁₀N₂O₃, molecular weight: 146.14 g/mol ), the molecular ion ([M]⁺ or [M+H]⁺) would be observed at m/z 146 or 147, respectively.
Analysis of the fragmentation pattern, particularly using tandem MS (MS/MS) where a specific precursor ion is isolated and fragmented, allows for detailed structural confirmation. scienceready.com.au The fragmentation of the this compound molecular ion is dictated by its functional groups. chemguide.co.uklibretexts.org Key fragmentation pathways would likely include:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amine-containing compounds.
Carboxylic Acid Fragmentation: Characteristic losses from the carboxyl group include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group as COOH (M-45). libretexts.org
Ureido Group Cleavage: The ureido group can fragment, for example, through the loss of isocyanic acid (HNCO), which would result in a fragment with m/z 43.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, including carboxylic acids, involving the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the cleavage of the intermediate Cα-Cβ bond. For butyric acid, this famously produces a base peak at m/z 60. docbrown.info A similar rearrangement is plausible for this compound.
| Predicted m/z | Possible Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 147 | [C₅H₁₁N₂O₃]⁺ | Protonated Molecule [M+H]⁺ |
| 146 | [C₅H₁₀N₂O₃]⁺˙ | Molecular Ion [M]⁺˙ |
| 129 | [M+H - H₂O]⁺ | Loss of water from the carboxyl group |
| 103 | [M+H - HNCO]⁺ | Loss of isocyanic acid from the ureido group |
| 101 | [M - COOH]⁺ | Loss of the carboxyl group |
| 88 | [C₃H₆NO₂]⁺ | α-cleavage, loss of ethyl group from precursor |
| 74 | [C₂H₄NO₂]⁺ | Fragment containing the carboxyl and adjacent carbon |
| 60 | [C₂H₄O₂]⁺˙ | Product of McLafferty Rearrangement |
Radiochemical and Isotopic Labeling Techniques for Metabolic Tracking
Radiochemical and isotopic labeling are powerful methodologies used to track the passage of a molecule through a biological or chemical system. wikipedia.org In the context of this compound, these techniques involve the synthesis of the molecule with one or more of its atoms replaced by a corresponding isotope. The choice of isotope depends on the specific research question, with stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) being used for mass spectrometry-based analysis, and radioactive isotopes such as Carbon-14 (¹⁴C) and Tritium (³H) being employed for studies requiring higher sensitivity of detection through radiometric measurements. musechem.comnih.gov
The synthesis of isotopically labeled this compound can be approached through various synthetic routes, often starting with a commercially available labeled precursor. For instance, the introduction of a ¹⁴C label can be achieved by utilizing [¹⁴C]potassium cyanide or [¹⁴C]barium carbonate as the source of the radiolabel. wuxiapptec.com A potential synthetic strategy could involve the reaction of a labeled precursor, such as γ-aminobutyric acid (GABA) containing a ¹⁴C atom in its carboxyl group, with a non-labeled ureido-donating reagent. Alternatively, a labeled urea (B33335) or one of its precursors could be reacted with non-labeled GABA.
Once the labeled this compound is synthesized and purified, it can be introduced into in vitro or in vivo experimental systems. The metabolic fate of the compound is then traced by detecting the isotopic label in various metabolites. This allows for the unambiguous identification of metabolic products derived from this compound and the elucidation of the metabolic pathways in which it participates. researchgate.net For example, by tracking the distribution of ¹⁴C from labeled this compound in different cellular fractions or tissues, researchers can determine its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org
The use of double-labeled compounds, for instance with both ³H and ¹⁴C, can provide even more detailed information about the metabolic transformations of different parts of the molecule. nih.gov
Table 1: Commonly Used Isotopes in the Metabolic Tracking of this compound
| Isotope | Type | Common Precursor for Synthesis | Detection Method | Application in this compound Studies |
| Carbon-14 (¹⁴C) | Radioactive (β-emitter) | [¹⁴C]Potassium Cyanide, [¹⁴C]Barium Carbonate | Liquid Scintillation Counting, Autoradiography | Tracing the carbon skeleton to identify metabolic products and quantify pathway flux. |
| Tritium (³H) | Radioactive (β-emitter) | ³H₂O, NaB³H₄ | Liquid Scintillation Counting | Labeling specific positions to study enzymatic reactions and potential kinetic isotope effects. |
| Carbon-13 (¹³C) | Stable | [¹³C]Glucose, ¹³CO₂ | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Metabolic flux analysis and elucidation of biosynthetic pathways without the use of radioactivity. |
| Nitrogen-15 (¹⁵N) | Stable | ¹⁵NH₄Cl, [¹⁵N]Urea | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Tracing the fate of the nitrogen atoms from the ureido group. |
| Deuterium (²H) | Stable | ²H₂O, NaB²H₄ | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Investigating reaction mechanisms and assessing drug metabolism by observing kinetic isotope effects. |
Immunochemical Detection Methods
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly specific and sensitive approach for the quantification of small molecules like this compound in biological samples. nih.gov These assays rely on the specific binding interaction between an antibody and its target antigen. cloud-clone.com Due to its small size, this compound is considered a hapten, meaning it is not immunogenic on its own and cannot elicit an antibody response. cloud-clone.com Therefore, the development of an immunoassay for this compound first requires its conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. nih.gov
The synthesis of this hapten-carrier conjugate involves chemically modifying this compound to introduce a reactive handle, which can then be covalently linked to the carrier protein. This process must be carefully designed to expose a unique structural feature of this compound, thereby promoting the generation of specific antibodies. escholarship.org
Once the immunogen is prepared, it is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound. nih.gov The choice between polyclonal and monoclonal antibodies depends on the desired assay characteristics, with monoclonal antibodies generally offering higher specificity and consistency. nih.gov
A common format for the immunoassay of small molecules is the competitive ELISA. nih.gov In this setup, a known amount of a this compound-enzyme conjugate or a this compound-protein conjugate immobilized on a microplate well competes with the this compound in the sample for binding to a limited amount of specific antibody. The amount of enzyme-linked antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. This allows for the creation of a standard curve and the quantification of the compound in unknown samples. researchgate.net Non-competitive formats for small molecule detection have also been developed. researchgate.netgoogle.com
Table 2: Hypothetical Parameters for a Competitive ELISA for this compound
| Parameter | Description |
| Antibody Type | Monoclonal (mouse IgG1) |
| Immunogen | This compound conjugated to Keyhole Limpet Hemocyanin (KLH) |
| Coating Antigen | This compound conjugated to Bovine Serum Albumin (BSA) |
| Assay Format | Indirect Competitive ELISA |
| Detection Range | 0.1 - 10 ng/mL |
| IC₅₀ (50% Inhibitory Concentration) | 1.5 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Cross-reactivity | < 1% with Urea, < 5% with γ-aminobutyric acid (GABA) |
| Sample Matrix | Urine, Plasma, Cell Culture Media |
Ecological and Inter Species Biochemical Research of 4 Ureido Butyric Acid
Occurrence in Natural Environments and Organisms
4-Ureido-butyric acid, also known as 4-(carbamoylamino)butanoic acid, is a naturally occurring compound that has been identified in specific organisms, particularly within marine ecosystems. Its presence has been confirmed in the marine red alga Grateloupia filicina researchgate.net. This discovery points to the potential for its synthesis and accumulation within certain algal species, suggesting a role in their metabolic or physiological processes.
Further research into marine natural products has revealed the existence of N'-substituted derivatives of gamma-ureidobutyric acid, indicating that the core structure of this compound is a recurring motif in the chemical ecology of marine environments. The identification of these related compounds suggests that various marine organisms may possess the biosynthetic machinery to produce or modify this class of molecules. At present, the broader distribution of this compound across a wider range of natural environments, including terrestrial ecosystems and diverse microbial communities, remains an area for further investigation.
Table 1: Documented Occurrence of this compound
| Organism/Environment | Compound Form | Reference |
| Grateloupia filicina (Marine Red Alga) | This compound | researchgate.net |
| Marine Organisms | N'-substituted derivatives |
Roles in Microbial Physiology and Metabolism
The metabolic significance of this compound in the microbial world is suggested by the presence of enzymes capable of its transformation. In the soil bacterium Agrobacterium tumefaciens, an N-carbamoyl-β-alanine amidohydrolase has been identified that can hydrolyze various N-carbamoyl-amino acids. Notably, this enzyme exhibits activity towards N-carbamoyl-γ-aminobutyric acid, a synonym for this compound. This enzymatic activity indicates a potential catabolic pathway where this compound is broken down, likely to provide carbon and nitrogen for the bacterium's growth and metabolism.
While direct and extensive research on the specific roles of this compound in a wide array of microbial species is limited, its structural relationship to gamma-aminobutyric acid (GABA) and butyric acid provides a basis for inferring its potential functions. Both GABA and butyrate (B1204436) are key molecules in the metabolism of many gut-dwelling and environmental bacteria. Bacteria are known to produce and utilize GABA, often as a means of surviving acidic conditions or as a signaling molecule. Butyrate is a well-known short-chain fatty acid produced through fermentation by gut microbes and serves as a primary energy source for colonocytes. The ureido group of this compound could potentially be involved in nitrogen metabolism, serving as a nitrogen source for microbial growth.
Biochemical Significance in Plant Metabolism
While direct evidence for the presence and metabolic functions of this compound in plants is not yet established in scientific literature, the well-documented roles of related compounds, namely ureides and gamma-aminobutyric acid (GABA), offer a framework for its potential significance.
Ureides, such as allantoin and allantoic acid, are crucial for nitrogen transport in many nitrogen-fixing leguminous plants. These molecules are efficient carriers of nitrogen from the root nodules, where atmospheric nitrogen is fixed, to the shoot for use in growth and development. The fundamental ureido structure within this compound suggests a potential, though unexplored, role in nitrogen metabolism or transport in certain plant species.
Furthermore, GABA is a ubiquitous non-protein amino acid in plants that accumulates in response to various environmental stresses, including drought, salinity, and mechanical damage. It plays a significant role in stress mitigation, pH regulation, and as a signaling molecule. Given that this compound is a derivative of GABA, it is conceivable that it could be an intermediate in a yet-to-be-discovered metabolic pathway related to stress responses or nitrogen assimilation in plants. However, further research is required to determine if plants synthesize and utilize this specific compound.
Comparative Analysis of Metabolic Functions Across Biological Domains
A comparative analysis of the metabolic functions of this compound across the domains of life is currently constrained by the limited data available, particularly within Archaea and a broad range of Eukaryotes. However, based on existing knowledge of related compounds, a hypothetical framework for its roles can be constructed.
In Bacteria , the evidence from Agrobacterium tumefaciens points towards a catabolic role for this compound, where it can be utilized as a nutrient source. This aligns with the metabolic versatility of bacteria, which are known to degrade a wide array of organic compounds to acquire essential elements like carbon and nitrogen.
In Eukarya , specifically within the plant kingdom, the potential functions are inferred from the established roles of ureides and GABA. If present, this compound could be involved in nitrogen transport, analogous to allantoin and allantoic acid, or it could play a role in stress signaling and metabolism, similar to GABA. Its occurrence in the red alga Grateloupia filicina suggests a specific role within this lineage of marine eukaryotes, which may differ from its function in terrestrial plants.
Information regarding the metabolism of this compound in Archaea and other eukaryotic groups such as fungi and protists is currently absent from the scientific literature. A comprehensive understanding of the comparative metabolic functions of this compound will necessitate further research to explore its presence and metabolic pathways in a wider diversity of organisms across all biological domains.
Table 2: Potential Comparative Metabolic Roles of this compound
| Biological Domain | Potential Metabolic Function | Basis of Hypothesis |
| Bacteria | Nutrient Source (Carbon/Nitrogen) | Enzymatic hydrolysis in Agrobacterium tumefaciens |
| Eukarya (Plants) | Nitrogen Transport, Stress Response | Analogy to ureides (allantoin, allantoic acid) and GABA |
| Eukarya (Algae) | Unknown (potentially specialized metabolic role) | Confirmed presence in Grateloupia filicina |
| Archaea | Unknown | No available data |
Future Trajectories and Unanswered Questions in 4 Ureido Butyric Acid Research
Elucidating Novel Biological Functions and Pathways
A primary focus for future research is the discovery of novel biological functions and metabolic pathways associated with 4-ureido-butyric acid. Its biogenesis is connected to the metabolism of butyric acid, a crucial short-chain fatty acid produced by gut microbiota, suggesting its potential involvement in related physiological processes. Research into butyric acid and its derivatives has revealed roles in immunomodulation, inflammation suppression, and even as an inhibitor of histone deacetylase, which is relevant to cancer research. researchgate.net These established activities of related compounds provide a roadmap for investigating similar or novel functions for this compound.
Future investigations will likely target:
Interaction with Metabolic Networks: Exploring the integration of this compound with central metabolic pathways, particularly amino acid metabolism and the urea (B33335) cycle.
Enzyme Interactions: Identifying and characterizing specific enzymes that metabolize or interact with this compound. This could reveal its role as a substrate, inhibitor, or modulator in various cellular processes.
Signaling Pathways: Determining if this compound acts as a signaling molecule, potentially influencing cellular communication or gene expression in ways similar to other metabolic byproducts.
Therapeutic Potential: Drawing inspiration from studies on other ureido derivatives, which have shown promise as multi-target anticancer agents, research may explore the potential of this compound or its analogs in therapeutic applications. rsc.orgnih.gov
Advancements in Analytical and Synthetic Methodologies
Progress in understanding this compound is intrinsically linked to the development of more sophisticated analytical and synthetic techniques. The ability to accurately detect, quantify, and efficiently produce the compound is critical for rigorous biological study.
Analytical Methodologies: Future advancements are expected in creating rapid, sensitive, and specific methods for its quantification in complex biological matrices. While standard techniques like liquid chromatography are foundational, newer approaches could offer significant advantages. nih.gov For instance, the development of novel assay methods, such as those combining Gel Permeation Chromatography (GPC) with UV/RI detectors, allows for quantification of specific molecules in sub-milligram quantities, a technique that could be adapted for this compound. nih.gov
Table 1: Potential Advanced Analytical Techniques for this compound Research
| Technique | Potential Application | Advantage |
|---|---|---|
| Dispersive Raman Spectroscopy | Quantitative analysis of solid-state forms and in-solution conformations. | High specificity, non-destructive, and requires minimal sample preparation. mdpi.com |
| Terahertz (THz) Spectroscopy | Characterization of crystalline structure and detection of polymorphs. | Low-energy radiation prevents sample damage; sensitive to molecular structure. mdpi.com |
| Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TG-FTIR) | Studying thermal degradation pathways and identifying evolved gases. | Provides simultaneous information on mass loss and chemical identity of volatile products. mdpi.com |
| High-Resolution Mass Spectrometry | Precise identification and quantification in complex biological samples (e.g., metabolomics). | High sensitivity and mass accuracy for unambiguous identification. |
Synthetic Methodologies: In organic chemistry, this compound is considered a useful building block for synthesizing more complex molecules and pharmaceutical intermediates. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This includes exploring novel catalysts, optimizing reaction conditions, and designing stereoselective syntheses to produce specific isomers if required for biological activity.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of this compound's role in biology can only be achieved by moving beyond single-level analysis. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to place the molecule within a broader systems-level context. nih.govnih.gov This strategy allows researchers to connect the presence and concentration of this compound with changes in gene expression, protein abundance, and other metabolites, thereby revealing its impact on cellular function and disease mechanisms. mdpi.com
Future research directions using a multi-omics approach include:
Identifying Correlated Pathways: By analyzing metabolomic data alongside transcriptomic and proteomic data, researchers can identify entire pathways that are activated or suppressed in correlation with the levels of this compound. nih.gov
Biomarker Discovery: Integrated analysis can uncover if this compound serves as a biomarker for specific diseases or physiological states by linking its concentration to clinical data and other molecular markers. nih.gov
Unraveling Drug Mechanisms: If this compound or its derivatives are developed as therapeutic agents, multi-omics can help elucidate their mechanism of action by revealing the full spectrum of molecular changes they induce in target cells. researchgate.netresearchgate.net
The primary challenge in this area remains the computational and statistical complexity of integrating large, heterogeneous datasets. nih.gov Developing new bioinformatics tools and workflows will be crucial for extracting meaningful biological insights from this data. mdpi.com
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are becoming indispensable for predicting molecular properties and simulating biological interactions, offering insights that can guide and accelerate experimental research.
Computational Chemistry: In silico analysis using approaches like density functional theory can provide highly accurate data on the physicochemical properties of this compound. nih.gov These methods can be used to calculate thermodynamic properties such as the standard molar enthalpy of formation and heat capacity, as well as predict solubility and distribution coefficients. nih.gov Such computational studies can also be used to explore the possibility of different crystalline forms (polymorphs), predicting their relative stability before undertaking experimental screening. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations offer a powerful tool to investigate the behavior of this compound at an atomic level over time. mdpi.com This technique can be used to:
Study Protein-Ligand Interactions: Simulate the binding of this compound to potential target enzymes or receptors, revealing the stability of the complex and the key amino acid residues involved in the interaction. nih.govresearchgate.net
Analyze Conformational Changes: Examine how the binding of this compound might induce conformational changes in a target protein, which is often essential for its biological function. nih.gov
Understand Solvent Effects: Model the behavior of this compound in aqueous environments to understand its solvation and interaction with surrounding water molecules, which influences its bioavailability and transport. mdpi.comnih.gov
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Research Question | Expected Outcome |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | What are the fundamental physicochemical properties of the molecule? | Accurate values for thermodynamic stability, solubility, and electronic structure. nih.gov |
| Molecular Docking | What proteins or enzymes could this compound potentially bind to? | A ranked list of potential biological targets and predicted binding poses. researchgate.net |
| Molecular Dynamics (MD) Simulation | How does this compound behave when bound to a target protein? | Detailed insight into the stability of the protein-ligand complex and dynamic interactions over time. mdpi.comnih.gov |
| Free Energy Calculations (e.g., MM-PBSA) | How strong is the binding affinity between this compound and its target? | A quantitative estimate of the binding free energy, helping to prioritize potential targets. nih.govresearchgate.net |
By combining these computational approaches with experimental validation, future research can efficiently navigate the complexities of this compound's biological role, paving the way for new discoveries and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
